

Advanced Characterization and Synthetic Utility of 4-Methoxy-8-nitroquinoline

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Compound of Interest

Compound Name: 4-Methoxy-8-nitroquinoline

CAS No.: 89770-28-5

Cat. No.: B1629180

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Content Type: Technical Monograph Subject: **4-Methoxy-8-nitroquinoline** (CAS 89770-28-5)
Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers[1][2][3]

Executive Summary & Chemical Identity[3]

4-Methoxy-8-nitroquinoline represents a specialized scaffold in heterocyclic chemistry, distinct from its widely utilized isomer, 6-methoxy-8-nitroquinoline (the Primaquine precursor). [1][2][3] While the 6-methoxy variant dominates antimalarial literature, the 4-methoxy isomer offers unique electronic properties due to the para-like relationship between the methoxy donor and the ring nitrogen, coupled with the strong electron-withdrawing nitro group at the 8-position. [1][2][3]

This guide provides a rigorous examination of its synthesis, reactivity, and application as a high-value intermediate in the development of DNA-intercalating agents and kinase inhibitors. [1][3]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Property	Data	Note
CAS Number	89770-28-5	Verified Registry Number
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃	
Molecular Weight	204.18 g/mol	
Appearance	Yellow Crystalline Solid	Typical of nitro-aromatics
Solubility	Soluble in DCM, CHCl ₃ , DMSO	Poor water solubility
Electronic Character	Push-Pull System	4-OMe (Donor) / 8-NO ₂ (Acceptor)

Synthetic Architecture

The most robust route to **4-Methoxy-8-nitroquinoline** avoids direct nitration of 4-methoxyquinoline, which often yields inseparable mixtures of 5- and 8-nitro isomers.^{[1][2][3]} Instead, a regiospecific nucleophilic aromatic substitution (S_NAr) upon a 4-chloro precursor is the industry-standard approach for purity.^{[1][3]}

Core Synthetic Pathway (The "Displacement Protocol") [3]

This protocol relies on the high electrophilicity of the C4 position in the quinoline ring, significantly enhanced by the 8-nitro substituent.^{[1][2][3]}

Step 1: Chlorination (Activation)

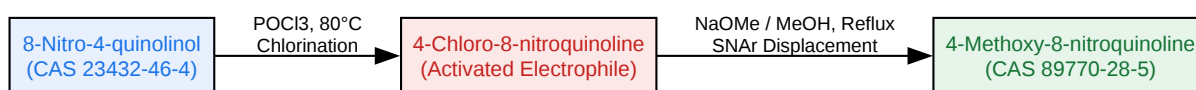
Precursor: 8-Nitro-4-quinolinol (CAS 23432-46-4) Reagent: Phosphoryl chloride (POCl₃)

Mechanism: Conversion of the tautomeric amide/enol to the imidoyl chloride.^{[1][2][3]}

Step 2: Methoxylation (Substitution)

Precursor: 4-Chloro-8-nitroquinoline Reagent: Sodium Methoxide (NaOMe) in Methanol

Mechanism: S_NAr via Meisenheimer-like transition state.^{[1][2][3]}



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Figure 1: Regioselective synthesis pathway via chlorination-displacement sequence.

Detailed Experimental Protocols

These protocols are designed for reproducibility and safety, adhering to GLP standards.

Protocol A: Synthesis of 4-Chloro-8-nitroquinoline

Rationale: The 4-hydroxy group is a poor leaving group.[1][2][3] Conversion to chloride creates a potent electrophile.[1]

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
- Charging: Add 8-nitro-4-quinolinol (5.0 g, 26.3 mmol) to the flask.
- Reagent Addition: Carefully add Phosphoryl chloride (POCl₃) (25 mL) in a fume hood. Caution: POCl₃ is corrosive and reacts violently with water.[1]
- Reaction: Heat the mixture to 80–90°C for 2 hours. The suspension will clear as the chloride forms.[1]
- Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess POCl₃.
- Neutralization: Adjust pH to ~8-9 using 25% Ammonium Hydroxide (NH₄OH).
- Isolation: Filter the resulting yellow-brown precipitate, wash with cold water, and dry under vacuum.[1]
 - Yield Expectation: 85-95%[1][3]
 - Checkpoint: Crude material is sufficiently pure for the next step.[1]

Protocol B: Methoxylation to 4-Methoxy-8-nitroquinoline

Rationale: The 8-nitro group withdraws electron density, making C4 highly susceptible to nucleophilic attack by methoxide.[1][2][3]

- Reagent Prep: In a dry flask, dissolve Sodium metal (0.6 g, 27 mmol) in anhydrous Methanol (30 mL) to generate fresh Sodium Methoxide. Alternatively, use commercial 25% NaOMe/MeOH solution.[1]
- Addition: Add 4-Chloro-8-nitroquinoline (5.0 g, 24 mmol) portion-wise to the methoxide solution.
- Reaction: Reflux the mixture (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).[1]
- Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (50 mL) to dissolve inorganic salts (NaCl).
- Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).
- Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography if necessary.
 - Target Yield: 75-85%[1][2][3]
 - Characterization: ¹H NMR should show a distinct singlet for the methoxy group at ~δ 4.1 ppm.[1]

Reactivity & Applications in Drug Design[1]

The **4-methoxy-8-nitroquinoline** scaffold serves as a "masked" precursor.[1][3] The nitro group is the primary handle for derivatization, while the methoxy group modulates lipophilicity and can act as a hydrogen bond acceptor in active sites.[1]

Reduction to 8-Amino-4-methoxyquinoline

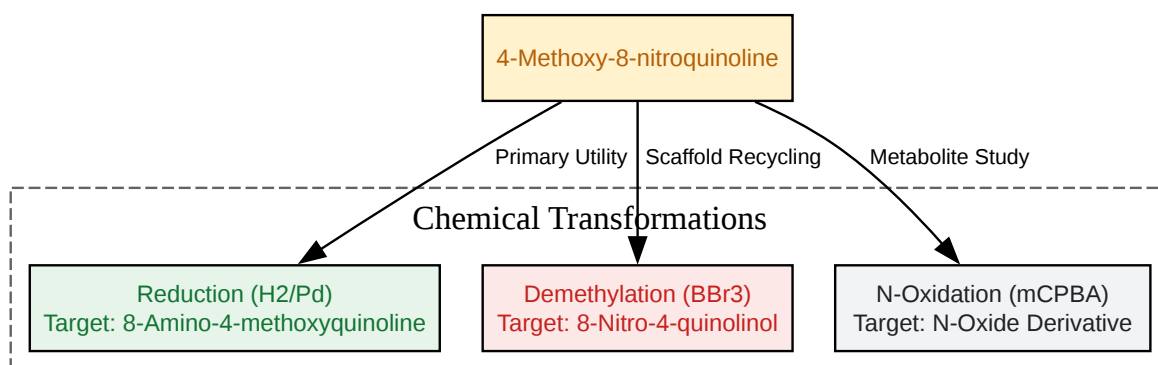
The reduction of the nitro group yields the 8-amino derivative, a critical pharmacophore found in antimalarials (e.g., Tafenoquine analogs).[1][2][3]

- Method: Catalytic Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl).[1]
- Utility: The resulting primary amine at C8 allows for the attachment of alkyl-amino side chains, essential for DNA intercalation and inhibition of erythrocytic stages of Plasmodium.[1][2]

Electronic "Push-Pull" Dynamics

The molecule exhibits a strong dipole moment.[1][2][3] The 4-methoxy group donates electron density into the ring (resonance), while the 8-nitro group withdraws it (induction/resonance).[1][3]

- Implication: This electronic bias makes the C2 position electrophilic, allowing for further functionalization (e.g., Chichibabin reaction) if multi-substituted derivatives are required.[1]



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Figure 2: Divergent synthetic utility of the core scaffold.[1][3]

References

- Chemical Structure & Registry
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 - Data: CAS 89770-28-5 | **4-Methoxy-8-nitroquinoline**. [1][2][3][4]
 - Link:[3]

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 - Source:Journal of the American Chemical Society (Analogous protocols for nitro-substituted quinolines).[1][3]
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- Precursor Characterization (8-Nitro-4-quinolinol)
 - Source: ChemSynthesis Database.[1][5]
 - Data: CAS 23432-46-4.[1][3][6][5][7][8]
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